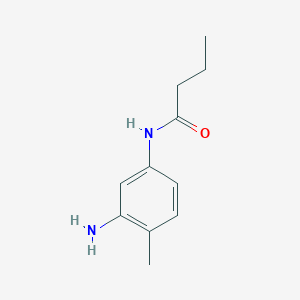
N-(3-Amino-4-methylphenyl)butanamide
Overview
Description
“N-(3-Amino-4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. It is a crucial building block for many drug candidates .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This process is relatively complicated due to the different chemical environments of the two amine groups in 4-methylbenzene-1,3-diamine . A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: Cc1cccc(c1)NC(=O)CCC N . Further analysis of the molecular structure can be performed using three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking studies .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” is the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in a microflow system .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 192.26 g/mol. More detailed physical and chemical properties such as density, melting point, and boiling point are not provided in the retrieved papers.
Scientific Research Applications
Electrocatalytic Synthesis of Hydrogen Peroxide
Mesoporous nitrogen-doped carbon, derived from ionic liquids containing butanamide structures, has been demonstrated to be a highly active, cost-effective, and selective metal-free catalyst for the electrocatalytic synthesis of hydrogen peroxide. This development offers a sustainable and economical approach for H₂O₂ production, potentially revolutionizing industrial processes that rely on this important chemical (Fellinger et al., 2012).
Antimicrobial and Anticancer Activities
Novel amide-based carboxylic acids, including derivatives similar to N-(3-Amino-4-methylphenyl)butanamide, have been synthesized and evaluated for their antimicrobial, anticancer, antileishmanial activities, and urease inhibition. One study found that such compounds exhibit significant antimicrobial activity, show promising anticancer potential against lung carcinoma, demonstrate antileishmanial activity, and possess urease inhibitory capabilities. These findings indicate the potential of this compound derivatives for development into therapeutic agents (Sirajuddin et al., 2015).
Dipeptidyl Peptidase IV Inhibitors
A series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, which are structurally related to this compound, were investigated for their inhibitory activity against dipeptidyl peptidase IV (DPP-4). These studies aim at discovering new treatments for type 2 diabetes by modulating the activity of DPP-4, an enzyme involved in glucose metabolism. Some derivatives showed high potency as DPP-4 inhibitors, highlighting their potential as therapeutic agents for diabetes management (Nitta et al., 2012).
Supramolecular Assemblies
The study of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, structurally akin to this compound, has shown promising results in biomedical applications. These assemblies demonstrated the potential for drug delivery and tissue regeneration, owing to their ability to form various nanostructures and fibers, which are non-toxic to mammalian fibroblasts (Cutrone et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSKCPZUDHYRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589814 | |
| Record name | N-(3-Amino-4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946769-29-5 | |
| Record name | N-(3-Amino-4-methylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612405.png)


![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)
![5-Methylene-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B1612411.png)



